molecular formula C8H9NO2 B8567527 6-Cyclopropoxypyridin-3-ol CAS No. 1346542-47-9

6-Cyclopropoxypyridin-3-ol

Cat. No. B8567527
Key on ui cas rn: 1346542-47-9
M. Wt: 151.16 g/mol
InChI Key: ONQWMZCLGCVRKL-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

A mixture of 5-bromo-2-cyclopropoxypyridine (Milestone Pharmtech, 500 mg) in THF (10 mL) was cooled (−78° C.) and n-BuLi (2.5 M in toluene, 1.49 mL) was added dropwise within 10 minutes. After 20 minutes trimethylborate (429 μL) was added. After 2 hours peracetic acid (32% in AcOH, 786 μL) was added dropwise. After 10 minutes the reaction temperature was changed to 0° C. After 1 hour the mixture was poured into aqueous NaHSO3-solution (5%, 5 mL). The mixture was extracted with EA. The organic phase was dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography (silica gel, heptane to EA/heptane 2:3) to provide the subtitle compound. MS ESI+: m/z=152 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
429 μL
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
786 μL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:9]2[CH2:11][CH2:10]2)=[N:6][CH:7]=1.[Li]CCCC.C[O:18]B(OC)OC.C(OO)(=O)C.OS([O-])=O.[Na+]>C1COCC1>[CH:9]1([O:8][C:5]2[N:6]=[CH:7][C:2]([OH:18])=[CH:3][CH:4]=2)[CH2:11][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.49 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
429 μL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
peracetic acid
Quantity
786 μL
Type
reactant
Smiles
C(C)(=O)OO
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise within 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, heptane to EA/heptane 2:3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)OC1=CC=C(C=N1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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